2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine

Description

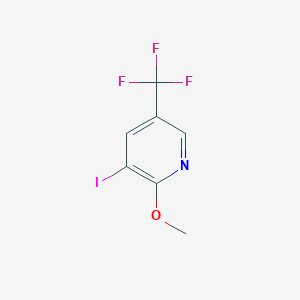

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₇H₅F₃INO and a molecular weight of 303.02 g/mol . Its structure features a pyridine ring substituted with methoxy (-OCH₃), iodo (-I), and trifluoromethyl (-CF₃) groups at the 2-, 3-, and 5-positions, respectively. This compound is cataloged under CAS 1806377-49-0 and is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for cross-coupling reactions, owing to the reactivity of its iodine substituent .

Properties

IUPAC Name |

3-iodo-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBBXFZOEXBZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine can be achieved through several synthetic routesFor example, the compound can be synthesized by starting with 3-iodo-5-(trifluoromethyl)pyridine and introducing a methoxy group through nucleophilic substitution .

Industrial production methods often involve large-scale halogenation and fluorination reactions. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.

Scientific Research Applications

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased potency and selectivity. For example, in pharmaceutical applications, the compound may inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The structural and functional attributes of 2-methoxy-3-iodo-5-(trifluoromethyl)pyridine can be compared to related pyridine derivatives to highlight differences in reactivity, physicochemical properties, and applications. Below is a detailed analysis:

Positional Isomers

- 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine (CAS 216765-93-4): This positional isomer relocates the trifluoromethyl group to the 4-position.

Halogen-Substituted Analogs

- 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine (CAS 1027818-88-7):

- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine :

- 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (CAS 1138011-20-7):

Non-Methoxy Derivatives

Functionalized Derivatives

- N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (CAS 1002916-67-7):

Data Table: Key Properties of Comparable Compounds

Biological Activity

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy group, an iodine atom, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula: C7H5F3I N

- Molecular Weight: 271.02 g/mol

- CAS Number: 216765-93-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets. The methoxy group may also participate in hydrogen bonding, influencing the compound's binding affinity to proteins and enzymes.

Antiviral Activity

Recent studies have highlighted the potential of pyridine derivatives, including this compound, as antiviral agents. Research indicates that heterocycles are crucial in the development of antiviral drugs, with many exhibiting significant inhibitory effects against viral replication. For instance, compounds similar to this pyridine derivative have shown promising results against various viruses, including HIV and influenza .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyridine derivatives have been explored for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Preliminary studies indicate that such compounds may induce apoptosis in cancer cells and inhibit proliferation .

Enzyme Inhibition

Enzymatic assays have demonstrated that this compound can act as an inhibitor for specific enzymes, which is a critical mechanism for many therapeutic agents. The inhibition of enzymes involved in metabolic pathways can lead to altered cellular functions, contributing to its biological effects .

Study on Antiviral Activity

A study investigated the antiviral properties of various pyridine derivatives against HIV. The results indicated that derivatives with similar structural motifs as this compound exhibited IC50 values ranging from 0.2 μM to 1 μM, demonstrating significant antiviral activity .

| Compound | IC50 (μM) | Target Virus |

|---|---|---|

| Compound A | 0.25 | HIV |

| Compound B | 0.75 | Influenza |

| This compound | TBD | TBD |

Study on Anticancer Activity

In another study focused on cancer cell lines, this compound was tested for its ability to inhibit cell growth in HeLa cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM after 48 hours of treatment.

| Cell Line | IC50 (μM) | Treatment Duration |

|---|---|---|

| HeLa | 15 | 48 hours |

| MCF7 | TBD | TBD |

Q & A

Q. What are the standard synthetic routes for preparing 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine?

- Methodological Answer : A three-step approach is commonly employed:

Halogenation : Introduce iodine at the 3-position of a pre-functionalized pyridine core via electrophilic substitution (e.g., using I₂/KI in acidic media) .

Trifluoromethylation : Install the CF₃ group at the 5-position using CuCF₃ or CF₃SiMe₃ under transition-metal catalysis .

Methoxy Substitution : Replace a leaving group (e.g., Cl) at the 2-position with methoxy via nucleophilic aromatic substitution (NaOMe, DMF, 80°C) .

Key Considerations : Monitor reaction intermediates using TLC and purify via column chromatography. Typical yields range from 70–85% .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and assess electronic effects of the CF₃ group. The deshielding of adjacent protons (e.g., H-4 and H-6) is diagnostic .

- X-ray Crystallography : Resolve molecular geometry using SHELX for refinement. The trifluoromethyl group often induces torsional strain, affecting bond angles .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₈H₆F₃INO) with <2 ppm error .

Q. How does the trifluoromethyl group influence the compound’s stability under basic conditions?

- Methodological Answer : The CF₃ group is electron-withdrawing, stabilizing the pyridine ring against nucleophilic attack. However, prolonged exposure to strong bases (e.g., NaOH >1M) may hydrolyze the methoxy group. Perform stability assays via HPLC at varying pH (1–13) to identify degradation thresholds .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for functionalizing the 3-iodo position?

- Methodological Answer :

- Catalyst System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in a DMF/H₂O (3:1) solvent system at 90°C .

- Boron Partner : Arylboronic acids with electron-donating groups (e.g., -OMe) enhance coupling efficiency (yields >75%) .

- Challenges : Steric hindrance from the adjacent methoxy group may reduce reactivity. Pre-complexation with CuI (10 mol%) can mitigate this .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3QC4). The iodine atom may form halogen bonds with backbone carbonyls .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge distribution. The CF₃ group lowers LUMO energy, enhancing electrophilic reactivity .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Q. How to resolve discrepancies in reaction yields when varying halogen sources (e.g., I₂ vs. NIS)?

- Methodological Answer :

- Controlled Experiments : Compare iodination efficiency using I₂/KI (yield: 82%) vs. N-iodosuccinimide (NIS, yield: 68%) under identical conditions. NIS may introduce steric bulk, slowing kinetics .

- Kinetic Analysis : Perform time-resolved NMR to track intermediate formation. I₂/KI shows faster iodination (t₁/₂ = 15 min vs. 45 min for NIS) .

- Side Products : Characterize byproducts (e.g., di-iodinated species) via LC-MS and adjust stoichiometry to minimize them .

Q. What strategies mitigate crystallographic disorder in the trifluoromethyl group during X-ray analysis?

- Methodological Answer :

- Data Collection : Use low-temperature (100 K) synchrotron radiation to reduce thermal motion.

- Refinement : Apply SHELXL’s PART and RIGU commands to model CF₃ disorder. Split the group into two conformers with occupancy ratios refined to convergence .

- Validation : Cross-check with Hirshfeld surface analysis to ensure realistic intermolecular contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.